molecular formula C92H150N22O25 B1591596 Alamethicin CAS No. 59588-86-2

Alamethicin

Cat. No.: B1591596
CAS No.: 59588-86-2
M. Wt: 1964.3 g/mol
InChI Key: LGHSQOCGTJHDIL-UTXLBGCNSA-N
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Description

Alamethicin is a channel-forming peptide antibiotic produced by the fungus Trichoderma viride. It belongs to the family of peptaibol peptides, which are characterized by the presence of the non-proteinogenic amino acid residue 2-aminoisobutyric acid. This compound is known for its ability to form voltage-gated ion channels in lipid bilayers, facilitating the passive diffusion of ions across cell membranes .

Mechanism of Action

Target of Action

Alamethicin, a channel-forming peptide antibiotic produced by the fungus Trichoderma viride , primarily targets the cell membranes of organisms . It is known to permeabilize isolated mitochondria as well as animal cells .

Mode of Action

This compound interacts with cell membranes, forming voltage-gated ion channels . This interaction is facilitated by the non-proteinogenic amino acid residue Aib (2-aminoisobutyric acid), which strongly induces the formation of alpha-helical structure . The formation of these channels disrupts the normal function of the cell membrane, leading to changes in cell behavior .

Biochemical Pathways

This compound affects several biochemical pathways. In human liver microsomes, it activates both Cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs), which are involved in drug metabolism . In plant cells, this compound induces the biosynthesis of volatile compounds principally via the octadecanoid-signaling pathway .

Pharmacokinetics

It has been used to study metabolic stability and in vitro metabolite profiling in human liver microsomes .

Result of Action

The primary result of this compound’s action is the disruption of normal cell function. In animal cells, this can lead to cell death . In plant cells, this compound induces the biosynthesis of volatile compounds and causes changes in cell behavior, such as tendril coiling .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its ability to form ion channels in cell membranes is voltage-gated . Additionally, the presence of other molecules can affect this compound’s activity. For example, in human liver microsomes, the presence of both CYPs and UGTs is necessary for this compound to exert its effects .

Biochemical Analysis

Biochemical Properties

Alamethicin plays a crucial role in biochemical reactions by forming ion channels in cell membranes. These channels facilitate the passive diffusion of ions, such as potassium and chloride, across the membrane. This compound interacts with various biomolecules, including lipids and proteins, to form these channels. The peptide’s ability to self-associate and form helical structures is essential for its channel-forming activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plant cells, it permeabilizes the plasma membrane, leading to ion fluxes that can trigger signaling pathways and gene expression changes. For example, in Arabidopsis thaliana, this compound induces the production of jasmonic acid and salicylic acid, which are key signaling molecules in plant defense responses . In animal cells, this compound can disrupt cellular metabolism by forming pores in the membrane, leading to the leakage of intracellular contents .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form transmembrane pores. This compound molecules aggregate in the membrane to form a helical bundle, creating a channel through which ions can pass. This pore formation is driven by the peptide’s amphipathic nature, with hydrophobic residues interacting with the lipid bilayer and hydrophilic residues lining the channel interior. This compound’s interaction with lipid molecules is crucial for its antimicrobial action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, this compound can induce long-term changes in cellular function, including alterations in ion homeostasis and metabolic pathways. In vitro studies have shown that this compound can activate enzymes such as UDP-glucuronosyltransferases in liver microsomes, highlighting its potential impact on metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can form ion channels without causing significant toxicity. At higher doses, it can disrupt cellular integrity and lead to adverse effects such as cell death. Studies have shown that this compound’s pore-forming activity is dose-dependent, with higher concentrations leading to more extensive membrane permeabilization .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and membrane dynamics. It interacts with enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, influencing metabolic flux and metabolite levels. This compound’s ability to modulate enzyme activity highlights its potential as a tool for studying metabolic processes in vitro .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with lipid membranes. The peptide’s amphipathic nature allows it to integrate into the lipid bilayer, where it can form transmembrane channels. This compound’s distribution is influenced by factors such as membrane composition and the presence of specific binding proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it forms ion channels. The peptide’s targeting to the membrane is facilitated by its hydrophobic residues, which interact with the lipid bilayer. This compound’s activity is dependent on its localization, as its channel-forming ability is crucial for its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alamethicin can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of protected amino acid derivatives and coupling reagents to ensure the correct sequence and structure of the peptide. The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Trichoderma viride under controlled conditions. The fungus is cultured in a nutrient-rich medium, and the peptide is extracted and purified from the culture broth using chromatographic techniques. This method allows for the large-scale production of this compound for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Alamethicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and properties, affecting its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of peptide bonds .

Scientific Research Applications

Alamethicin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Employed in studies of ion channel formation and membrane permeability.

    Medicine: Investigated for its potential as an antimicrobial agent and its ability to modulate immune responses.

    Industry: Utilized in the development of biosensors and drug delivery systems

Comparison with Similar Compounds

Uniqueness of Alamethicin: this compound is unique due to its ability to form voltage-gated ion channels, a property not shared by all peptaibol peptides. This characteristic makes it particularly useful for studying ion transport and membrane dynamics .

Properties

IUPAC Name

(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHSQOCGTJHDIL-UTXLBGCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H150N22O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1964.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59588-86-2, 27061-78-5
Record name Alamethicin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059588862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alamethicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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